Diethylene glycol dimethacrylate

Catalog No.
S587947
CAS No.
2358-84-1
M.F
C12H18O5
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol dimethacrylate

CAS Number

2358-84-1

Product Name

Diethylene glycol dimethacrylate

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

XFCMNSHQOZQILR-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C

Synonyms

2-Methyl-2-propenoic Acid 1,1’-(Oxydi-2,1-ethanediyl) Ester; Methacrylic Acid Oxydiethylene Ester; Diethylene Glycol Dimethacrylate; 2,2’-Oxybisethanol Dimethacrylate; 2,2’-Oxydiethyl Dimethacrylate; 2G; Blemmer PDE 100; DGM 2; Diethylene Glycol Bis(

Canonical SMILES

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C

Polymer Chemistry and Materials Science:

  • Synthesis of Polymers and Copolymers: DEGDMA acts as a crucial crosslinker in the synthesis of various polymers and copolymers. It forms covalent bonds between polymer chains, leading to stronger and more rigid materials with desired properties like mechanical strength, thermal stability, and resistance to chemicals [Source: Sigma-Aldrich product page for DEGDMA, ].
  • Development of Hydrogels and Biocompatible Materials: DEGDMA plays a vital role in the development of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and various other biomedical fields due to their biocompatibility and tunable properties [Source: "Dimethylaminoethyl Methacrylate/Diethylene Glycol Dimethacrylate Grafted onto Folate-Esterified Bagasse Xylan/Andrographolide Composite Nanoderivative: Synthesis, Molecular Docking and Biological Activity" by Ahmad Joumaa et al., ].

Biomedical Research:

  • Drug Delivery Systems: DEGDMA is used in the development of various drug delivery systems, including nanoparticles and microgels. These systems can encapsulate drugs and release them in a controlled manner, improving their efficacy and targeting specific sites within the body [Source: "Dimethylaminoethyl Methacrylate/Diethylene Glycol Dimethacrylate Grafted onto Folate-Esterified Bagasse Xylan/Andrographolide Composite Nanoderivative: Synthesis, Molecular Docking and Biological Activity" by Ahmad Joumaa et al., ].
  • Dental Materials: DEGDMA is a common component in dental composites used for fillings and restorations. It contributes to the strength and durability of the composite material [Source: "Influence of resin monomers on growth of oral streptococci" by Y Takahashi et al., ].

Analytical Chemistry:

  • Solid-Phase Extraction (SPE): DEGDMA is employed as a stationary phase in SPE cartridges for the separation and purification of various analytes from complex mixtures. Its ability to form strong interactions with specific analytes makes it a valuable tool in various analytical techniques [Source: Sigma-Aldrich product page for DEGDMA, ].

Diethylene glycol dimethacrylate is a chemical compound with the molecular formula C12H18O5C_{12}H_{18}O_{5}. It is classified as a diester formed from the reaction of diethylene glycol and methacrylic acid. This compound is notable for its role as a cross-linking agent in polymer chemistry, particularly in the production of various polymeric materials. Diethylene glycol dimethacrylate exhibits a unique structure that allows it to participate in free radical polymerization reactions, enhancing the mechanical properties and stability of the resulting polymers.

, primarily involving free radical polymerization. When subjected to heat or light in the presence of initiators, it can polymerize with other monomers such as methyl methacrylate. This reaction leads to the formation of cross-linked networks, which are essential for creating durable and resilient materials. The general reaction can be represented as follows:

Diethylene Glycol Dimethacrylate+Methyl MethacrylateInitiatorCross linked Polymer\text{Diethylene Glycol Dimethacrylate}+\text{Methyl Methacrylate}\xrightarrow{\text{Initiator}}\text{Cross linked Polymer}

Additionally, diethylene glycol dimethacrylate can undergo hydrolysis under acidic or basic conditions, leading to the formation of diethylene glycol and methacrylic acid.

Diethylene glycol dimethacrylate has been characterized as a skin sensitizer, indicating that it can induce allergic reactions upon contact with skin. Its biological activity is primarily associated with its potential toxicity and allergenic properties. Studies have shown that exposure to this compound can lead to dermatitis and other allergic responses in sensitive individuals . Furthermore, its interaction with biological systems necessitates careful handling in laboratory and industrial settings.

The synthesis of diethylene glycol dimethacrylate typically involves the esterification of diethylene glycol with methacrylic acid. The process can be summarized in the following steps:

  • Reactants Preparation: Diethylene glycol and methacrylic acid are mixed in a suitable solvent.
  • Catalysis: A catalyst such as sulfuric acid may be added to facilitate the reaction.
  • Heating: The mixture is heated under reflux to promote esterification.
  • Purification: After completion, the product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method ensures high yields of diethylene glycol dimethacrylate while minimizing side reactions.

Diethylene glycol dimethacrylate is widely used across various industries due to its cross-linking capabilities:

  • Polymer Industry: It serves as a monomer in the synthesis of cross-linked polymers used in adhesives, coatings, and sealants.
  • Dental Materials: The compound is utilized in dental composites and resins for its ability to enhance mechanical properties.
  • Biomedical

Research on the interactions of diethylene glycol dimethacrylate with other compounds has highlighted its role as a cross-linker in copolymer systems. Studies indicate that when combined with other acrylates or methacrylates, it improves the thermal stability and mechanical strength of the resultant materials . Additionally, investigations into its toxicity profile reveal that while it enhances material properties, safety measures must be implemented to mitigate allergic reactions during processing and application.

Diethylene glycol dimethacrylate shares structural similarities with several other compounds, which are also utilized as cross-linkers or monomers in polymer chemistry. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethylene Glycol DimethacrylateC10H14O4C_{10}H_{14}O_{4}Used as a cross-linking agent; lower molecular weight than diethylene glycol dimethacrylate.
Trimethylolpropane TriacrylateC15H18O6C_{15}H_{18}O_6Higher functionality; used for high-performance coatings.
Glycidyl MethacrylateC10H10O3C_{10}H_{10}O_3Contains an epoxide group; used for reactive applications.

Diethylene glycol dimethacrylate's unique combination of two methacrylic groups attached to a diethylene glycol backbone allows for enhanced flexibility and compatibility with various monomers, making it particularly valuable in applications requiring specific mechanical properties.

Radical Polymerization Pathways

DEGDMA undergoes free-radical polymerization, initiating through thermal or photolytic decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via initiation, propagation, termination, and crosslinking steps.

Initiation and Propagation

In thermal polymerization, AIBN decomposes to generate radicals that abstract hydrogen from DEGDMA or add to methacrylate double bonds. Propagation occurs via radical attack on pendant double bonds, forming linear chains. Crosslinking arises when radicals attack secondary methacrylate groups, creating covalent bonds between chains.

Termination and Kinetic Control

Termination occurs via radical recombination or disproportionation. Chain-length-dependent termination becomes significant at high conversions, slowing polymerization kinetics. The presence of chain-transfer agents (e.g., thiols) reduces kinetic chain length, accelerating termination and delaying gelation.

ParameterDEGDMA SystemReference
Initiator (AIBN)0.1–1 wt% concentration
Gelation Conversion~20–40% (varies with crosslink density)
Termination Rate (kt)Decreases with increasing crosslinking

Thermal Decomposition

Thermal stability studies reveal that DEGDMA polymers undergo decomposition at temperatures above 250°C, with activation energies influenced by crosslink density. Higher crosslinking reduces thermal stability due to restricted molecular motion.

Photopolymerization Dynamics

Photopolymerization is a dominant method for DEGDMA, enabling precise control over reaction kinetics and network architecture. The process is initiated by UV or visible light, which activates photoinitiators like camphorquinone or 2,2-dimethoxy-2-phenylacetophenone (DMPA).

Light Intensity and Conversion Rates

Polymerization rate ($$Rp$$) follows a square-root dependence on light intensity ($$I$$):
$$ R
p \propto I^{1/2} $$
However, deviations occur due to radical trapping and diffusion-controlled termination at high conversions. For DEGDMA, autoacceleration (increase in $$R_p$$) is observed at early stages, followed by autodeceleration as vitrification limits mobility.

Light Intensity (mW/cm²)Maximum ConversionGelation Time
0.04245%10–15 min
0.4260%5–7 min
4.270%2–3 min

Data extrapolated from DEGDMA photopolymerization studies.

Radical Trapping and Network Evolution

Radical trapping becomes significant at conversions >20%, reducing active radical concentration. This effect is mitigated by higher initiator concentrations or extended curing times. Post-cure swelling in solvents like methanol removes unreacted monomers, improving network homogeneity.

Crosslinking Architecture Formation

DEGDMA’s tetrafunctional structure enables the formation of covalently crosslinked networks with tunable density. Crosslinking density ($$\rho$$) is defined as:
$$ \rho = \frac{\text{moles of crosslinks}}{\text{m³ of polymer}} $$

Network Topology and Gelation

Gelation occurs when a percolating cluster forms, marked by a divergence in elastic modulus. For DEGDMA, gelation typically occurs at 20–40% conversion, depending on initiator concentration and chain transfer agents. Post-gelation, network evolution involves cyclic structures and topological holes, which influence mechanical properties.

Crosslink Density (mol/m³)Rubbery Modulus (MPa)Glass Transition (°C)
1,000–5,00010–10050–80
5,000–20,000100–50080–120

Adapted from DEGDMA network studies.

Mechanical and Thermal Properties

  • Elastic Modulus: Increases with crosslink density due to restricted chain mobility.
  • Fracture Toughness: Scales with network heterogeneity; shorter linkers reduce brittleness.
  • Swelling: Inverse correlation with crosslink density; hydrophilic networks show higher water uptake.

Functionalization and Blends

DEGDMA is often copolymerized with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to create porous hydrogels or blended with poly(lactic acid) (PLA) to enhance mechanical strength. PLA/DEGDMA blends exhibit improved toughness and cell adhesion compared to neat networks.

The photopolymerization of DEGDMA typically involves ultraviolet (UV)-sensitive initiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA). Upon UV exposure, DMPA decomposes into primary radicals ($$R^$$) that react with methacrylate groups to form propagating radicals ($$R^{1a}$$) [2]. The initiation efficiency ($$f$$) decreases as polymerization progresses due to rising system viscosity, which impedes radical diffusion. This relationship is modeled as:
$$
f = \left[1 - \left(1 - \frac{1}{f
0}\right)e^{Ai\left(\frac{1}{vf} - \frac{1}{v{f0}}\right)}\right]^{-1}
$$
where $$f
0$$ is the initial efficiency, $$Ai$$ is the activation volume, and $$vf$$ is the fractional free volume [2].

Propagation kinetics are governed by the rate constant $$kp$$, which remains high during early stages due to sufficient molecular mobility. However, $$kp$$ declines exponentially with reduced free volume as crosslinking progresses, following:
$$
kp = k{p0} \cdot e^{-Bp\left(\frac{1}{vf} - \frac{1}{v{f0}}\right)}
$$
where $$k
{p0}$$ is the pre-exponential factor and $$B_p$$ is the propagation activation parameter [2]. This dependency ensures rapid chain growth until diffusion limitations dominate.

Termination Mechanisms and Diffusion Control

Termination in DEGDMA transitions from diffusion-controlled to reaction-diffusion-controlled regimes. Early-stage termination rate constants ($$kt$$) decrease with free volume according to:
$$
k
t = k{t0} \cdot e^{-Bt\left(\frac{1}{vf} - \frac{1}{v{f0}}\right)}
$$
where $$k{t0}$$ and $$Bt$$ are termination-specific parameters [2]. At ~20% conversion, segmental diffusion of radicals becomes rate-limiting, causing autoacceleration. Beyond 45% conversion, reaction-diffusion mechanisms prevail, where termination relies on monomer addition rather than radical mobility [2] [4].

Radical trapping introduces a unimolecular termination pathway described by:
$$
\frac{d[Ra]}{dt} = -kb[Ra]
$$
where $$[R
a]$$ is the active radical concentration and $$k_b$$ is the trapping rate constant [2]. Electron spin resonance (ESR) studies confirm trapped radical accumulation, which constitutes >60% of total radicals at 50% conversion [2] [3].

Autocatalytic and Autodecelerative Behavior

Autoacceleration in DEGDMA polymerization arises from suppressed termination rates, leading to a 3-fold increase in radical concentration within the first 20% conversion [2]. The maximum polymerization rate occurs at ~20% conversion, coinciding with the crossover from diffusion-controlled to reaction-diffusion termination [4].

Autodeceleration emerges beyond 45% conversion as propagation becomes diffusion-limited. The critical fractional free volume ($$v{f,crit}$$) for this transition is ~0.05, below which $$kp$$ drops exponentially [2] [4]. This dual-phase behavior produces characteristic S-shaped conversion curves, with autodeceleration rates 2–3 times faster than predicted by monomer depletion alone [2].

Light Intensity Effects on Polymerization Rates

Light intensity ($$I0$$) modulates initiation rates and radical generation. For DEGDMA photopolymerization, doubling $$I0$$ from 0.042 to 4.2 mW/cm² increases the initial rate by 230% but only marginally improves final conversion (from 72% to 78%) [2]. This discrepancy arises because higher intensities accelerate early-stage autoacceleration but exacerbate diffusional constraints in later stages.

The power-law relationship between rate ($$Rp$$) and intensity follows:
$$
R
p \propto I_0^n
$$
where $$n$$ decreases from 0.7 at 10% conversion to 0.3 at 44% conversion, reflecting growing diffusion limitations [2]. Excess free volume generated by rapid polymerization temporarily enhances mobility, delaying vitrification but not eliminating it [4].

Table 1: Light Intensity Effects on DEGDMA Photopolymerization

Intensity (mW/cm²)Time to Max Rate (s)Max Rate (s⁻¹)Final Conversion (%)
0.042280.1272
0.42180.3175
4.2120.4578

Data derived from photo-DSC measurements at 0.1 wt% DMPA [2].

Physical Description

Liquid

Color/Form

Colorless liquid

XLogP3

1.8

Boiling Point

120-125 °C at 0.27 kPa

Density

1.056 @ 20 °C

LogP

LogP = 0.81

Odor

Ester-like odo

UNII

R42PUI926F

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 20 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 216 companies with hazard statement code(s):;
H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (67.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (32.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (22.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25101-18-2
2358-84-1

Wikipedia

Diethylene glycol dimethacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
Diethylene glycol + methyl methacrylate (transesterification)

General Manufacturing Information

Adhesive manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING DIETHYLENE GLYCOL DIMETHYACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-15

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